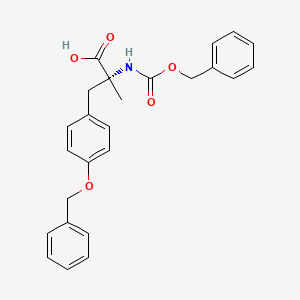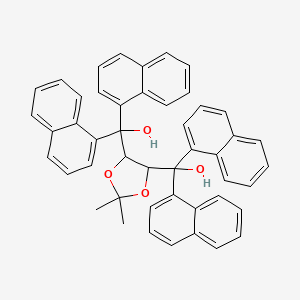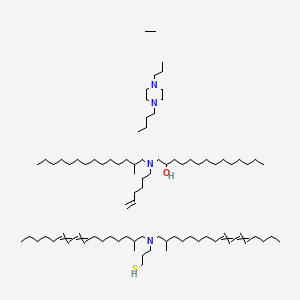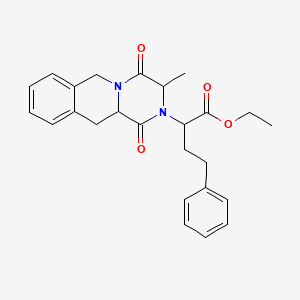
Cbz-O-benzyl-alpha-methyl-D-Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-O-benzyl-alpha-methyl-D-Tyr, also known as carboxybenzyl-O-benzyl-alpha-methyl-D-tyrosine, is a derivative of the amino acid tyrosine. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds without unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-O-benzyl-alpha-methyl-D-Tyr typically involves the protection of the amino and hydroxyl groups of tyrosine. The carboxybenzyl (Cbz) group is used to protect the amino group, while the benzyl group protects the hydroxyl group. The alpha-methyl group is introduced to the tyrosine molecule to form the final compound.
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide. This forms the Cbz-protected tyrosine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation using benzyl bromide and a base like potassium carbonate.
Introduction of the Alpha-Methyl Group: The alpha-methyl group is introduced through alkylation using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Cbz-O-benzyl-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl bromide with potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the tyrosine side chain.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Cbz-O-benzyl-alpha-methyl-D-Tyr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used in peptide synthesis as a protected amino acid derivative, allowing for the selective formation of peptide bonds.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is utilized in the synthesis of peptide therapeutics and as a building block for drug development.
Industry: The compound is used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Cbz-O-benzyl-alpha-methyl-D-Tyr involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during peptide bond formation. The carboxybenzyl group can be removed by catalytic hydrogenation, while the benzyl group can be removed by hydrogenolysis. The alpha-methyl group provides steric hindrance, enhancing the selectivity of reactions.
Comparison with Similar Compounds
Similar Compounds
Cbz-O-benzyl-D-Tyr: Similar structure but without the alpha-methyl group.
Fmoc-O-benzyl-D-Tyr: Uses fluorenylmethoxycarbonyl (Fmoc) as the protective group instead of carboxybenzyl.
Boc-O-benzyl-D-Tyr: Uses t-butyloxycarbonyl (Boc) as the protective group.
Uniqueness
Cbz-O-benzyl-alpha-methyl-D-Tyr is unique due to the presence of the alpha-methyl group, which provides additional steric hindrance and enhances the selectivity of peptide synthesis reactions. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2R)-2-methyl-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-25(23(27)28,26-24(29)31-18-21-10-6-3-7-11-21)16-19-12-14-22(15-13-19)30-17-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |
InChI Key |
XCKCHOCUDKLNIV-RUZDIDTESA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)
![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)

![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)


![5,9-Dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B13387338.png)


![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387350.png)
